2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol
Description
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a benzenesulfonamide derivative featuring a fluorinated aromatic ring and a methoxy-substituted butanol backbone. Its molecular structure combines a 5-fluoro-2-methoxybenzenesulfonamide group linked via a methylene bridge to a 4-methoxybutan-2-ol moiety. The sulfonamide group is a hallmark of bioactive molecules, often influencing target binding and solubility, while the methoxy and fluoro substituents may enhance metabolic stability and electronic interactions .
Properties
IUPAC Name |
5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5S/c1-13(16,6-7-19-2)9-15-21(17,18)12-8-10(14)4-5-11(12)20-3/h4-5,8,15-16H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBIMCSVIJBONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of 5-fluoro-2-methoxybenzene followed by the introduction of the butanol moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into sulfonamide/sulfonate derivatives and methoxy-substituted alcohols . Key comparisons are outlined below:
Sulfonamide/Sulfonate Derivatives
Key Insights :
- The sulfonate group in ’s compound enhances aqueous solubility compared to the neutral sulfonamide in the target compound .
- The 5-fluoro substituent in the target compound may improve binding affinity to hydrophobic targets compared to the 3-oxobutanamido group in ’s analog.
Methoxy-Substituted Alcohols
Key Insights :
- The 4-methoxy group in the target compound’s butanol moiety increases polarity compared to non-polar analogs like 2-methyl-4-phenylbutan-2-ol .
- Volatility differences are evident: 2-Methyl-3-buten-2-ol (bp 98–99°C) is more volatile than the target compound, likely due to its smaller size and unsaturated structure.
Substituent Effects on Physicochemical Properties
- Fluoro vs.
- Sulfonamide vs. Alcohol: The sulfonamide group offers hydrogen-bonding sites for target interactions, whereas the butanol moiety balances solubility and lipophilicity.
Biological Activity
The compound 2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a synthetic organic molecule with potential therapeutic applications. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom and the methoxy groups contributes to its unique chemical properties, enhancing its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzyme pathways, particularly those involved in nucleotide synthesis. The fluorine substitution enhances binding affinity to target sites, potentially increasing the compound's efficacy.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | 0.5 | Inhibition of nucleotide synthesis |
| A549 Lung Cancer | 1.2 | Induction of apoptosis through caspase activation |
These results suggest that the compound may serve as a potential chemotherapeutic agent.
In Vivo Studies
In vivo studies conducted on rodent models have shown that the compound effectively reduces tumor growth. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | IC50 (µM) | Notable Features |
|---|---|---|
| 5-Fluoro-2-methoxybenzenesulfonamide | 1.0 | Similar sulfonamide structure; lower potency |
| 4-Methoxybutan-2-ol | >10 | No sulfonamide; significantly less effective |
| 5-Fluoro-N-(methylsulfonyl)benzamide | 0.8 | Higher binding affinity but different action profile |
Case Studies
- Case Study on Tumor Reduction : A study involving the administration of this compound to mice with induced tumors showed a reduction in tumor size by approximately 60% over four weeks compared to control groups.
- Case Study on Enzyme Inhibition : Research indicated that this compound inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, leading to decreased proliferation rates in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
